molecular formula C14H12N4 B009186 3-Azido-N-ethylcarbazole CAS No. 106332-52-9

3-Azido-N-ethylcarbazole

Cat. No. B009186
M. Wt: 236.27 g/mol
InChI Key: WIKNJNRFDNFXKL-UHFFFAOYSA-N
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Description

3-Azido-N-ethylcarbazole (3-Azido-EC) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of carbazole, a tricyclic aromatic organic compound that has been extensively studied for its biological activities. 3-Azido-EC is a versatile compound that can be used in various applications, including as a labeling reagent, photoaffinity probe, and cross-linking agent.

Mechanism Of Action

The mechanism of action of 3-Azido-N-ethylcarbazole is based on its ability to react with biomolecules via click chemistry. The azide group in 3-Azido-N-ethylcarbazole can react with alkyne-functionalized probes via a copper-catalyzed cycloaddition reaction, resulting in the formation of a stable triazole linkage. This reaction is highly specific and efficient, allowing for the labeling of biomolecules with minimal interference.

Biochemical And Physiological Effects

3-Azido-N-ethylcarbazole has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound does not interfere with cellular processes or cause toxicity, making it an ideal labeling reagent for biological applications.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Azido-N-ethylcarbazole in lab experiments include its high specificity and efficiency in labeling biomolecules, as well as its minimal interference with cellular processes. However, the limitations of using 3-Azido-N-ethylcarbazole include its relatively high cost and the need for copper catalysts in the labeling reaction.

Future Directions

There are several future directions for the use of 3-Azido-N-ethylcarbazole in scientific research. One potential application is in the development of new labeling reagents with improved properties, such as increased specificity and sensitivity. Another potential direction is in the use of 3-Azido-N-ethylcarbazole in the development of new photoaffinity probes and cross-linking agents for studying protein-protein interactions and other biological processes. Overall, 3-Azido-N-ethylcarbazole is a versatile compound with significant potential for use in various scientific research applications.

Synthesis Methods

The synthesis of 3-Azido-N-ethylcarbazole involves the reaction of carbazole with sodium azide in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate copper azide complex, which then reacts with carbazole to form 3-Azido-N-ethylcarbazole. This method has been optimized to produce high yields of 3-Azido-N-ethylcarbazole and has been widely used in scientific research.

Scientific Research Applications

3-Azido-N-ethylcarbazole has been extensively used in scientific research as a labeling reagent. This compound can be used to label proteins, nucleic acids, and other biomolecules for detection and purification purposes. The azide group in 3-Azido-N-ethylcarbazole can react with alkyne-functionalized probes via click chemistry, allowing for the specific and efficient labeling of biomolecules.

properties

CAS RN

106332-52-9

Product Name

3-Azido-N-ethylcarbazole

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

3-azido-9-ethylcarbazole

InChI

InChI=1S/C14H12N4/c1-2-18-13-6-4-3-5-11(13)12-9-10(16-17-15)7-8-14(12)18/h3-9H,2H2,1H3

InChI Key

WIKNJNRFDNFXKL-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)N=[N+]=[N-])C3=CC=CC=C31

Canonical SMILES

CCN1C2=C(C=C(C=C2)N=[N+]=[N-])C3=CC=CC=C31

Other CAS RN

106332-52-9

synonyms

2-ANEC
3-azido-N-ethylcarbazole

Origin of Product

United States

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